molecular formula C13H14N2O3S B2477727 (E)-N-(5-Methyl-1,2-oxazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide CAS No. 1436375-34-6

(E)-N-(5-Methyl-1,2-oxazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B2477727
CAS No.: 1436375-34-6
M. Wt: 278.33
InChI Key: IRJIZHYNBCKTLH-UHFFFAOYSA-N
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Description

(E)-N-(5-Methyl-1,2-oxazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

A study by Küçükgüzel et al. (2013) discussed the synthesis of novel derivatives that exhibited anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. This suggests potential therapeutic applications in managing pain and inflammation with reduced side effects (Küçükgüzel et al., 2013).

Antimicrobial Activity

Sarvaiya et al. (2019) synthesized and evaluated the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds. Their results indicated that these compounds possess antimicrobial properties against various bacteria and fungi, pointing towards potential applications in developing new antimicrobial agents (Sarvaiya et al., 2019).

Properties

IUPAC Name

(E)-N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-10-3-5-12(6-4-10)7-8-19(16,17)15-13-9-11(2)18-14-13/h3-9H,1-2H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJIZHYNBCKTLH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.